molecular formula C16H13N3O3 B2413235 5-(4-methoxyphenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide CAS No. 955731-44-9

5-(4-methoxyphenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide

Cat. No. B2413235
CAS RN: 955731-44-9
M. Wt: 295.298
InChI Key: AMWZNFFQGGXXSM-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "MO-1" and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of MO-1 is not fully understood. However, it is believed that the compound binds to metal ions, such as copper, and forms a complex that can interact with biological molecules. This interaction may lead to changes in cellular signaling pathways, ultimately resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
MO-1 has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer properties, MO-1 has been shown to have antioxidant activity. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. MO-1 has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the primary advantages of MO-1 is its selectivity for copper ions. This makes it a useful tool for detecting copper in biological samples. Additionally, MO-1 has been shown to have low toxicity, making it a promising candidate for further research. However, one of the limitations of MO-1 is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several future directions for research on MO-1. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine the exact mechanism of action of MO-1 and to evaluate its efficacy in vivo. Additionally, MO-1 may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is needed to evaluate the safety and efficacy of MO-1 in animal models. Finally, MO-1 may have potential applications in the field of materials science, particularly in the development of fluorescent sensors for metal ions.

Synthesis Methods

The synthesis of MO-1 involves the reaction of 4-methoxyphenylhydrazine with ethyl 2-chloroacetate to form ethyl 2-(4-methoxyphenyl)hydrazinecarboxylate. This intermediate is then reacted with 3-pyridinecarboxylic acid to form 5-(4-methoxyphenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide. The overall yield of this reaction is approximately 60%.

Scientific Research Applications

MO-1 has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a fluorescent probe for the detection of metal ions. MO-1 has been shown to selectively bind to copper ions, making it a useful tool for detecting copper in biological samples. Additionally, MO-1 has been studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further research.

properties

IUPAC Name

5-(4-methoxyphenyl)-N-pyridin-3-yl-1,3-oxazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-21-13-6-4-11(5-7-13)14-10-18-16(22-14)15(20)19-12-3-2-8-17-9-12/h2-10H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWZNFFQGGXXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methoxyphenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide

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